molecular formula C11H19NO3 B13151480 tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid

tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid

Cat. No.: B13151480
M. Wt: 213.27 g/mol
InChI Key: SUDMUUGFWZCDDO-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Systematic Nomenclature and Isomeric Considerations

The IUPAC name tert-butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid is derived through hierarchical prioritization of functional groups and stereochemical descriptors. The parent structure is a cyclohex-2-ene ring substituted at positions 1 and 4. The carbamic acid group (-NH-C(O)-OH) is attached to carbon 1, while a hydroxyl group (-OH) occupies carbon 4. The tert-butyl moiety [(CH₃)₃C-] functions as a protecting group for the carbamate nitrogen.

Isomeric considerations arise from three key factors:

  • Double bond position : Cyclohex-2-en-1-yl vs. cyclohex-1-en-1-yl configurations alter substituent geometry.
  • Stereocenters : The (1R,4S) designation specifies absolute configuration, distinguishing the compound from diastereomers (e.g., 1S,4R or 1R,4R).
  • Tautomerism : The carbamic acid group may exhibit equilibrium with its conjugate base under physiological pH, though the tert-butyl group stabilizes the neutral form.

A comparative analysis with structurally analogous compounds, such as (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate, highlights the influence of cyclic vs. acyclic backbones on isomer prevalence. Cyclohexene derivatives exhibit greater stereochemical complexity due to ring strain and restricted rotation.

Stereochemical Analysis of (1R,4S) Configuration

The (1R,4S) configuration imposes distinct three-dimensional spatial arrangements critical for biological activity and synthetic utility. Using Cahn-Ingold-Prelog priorities:

  • Carbon 1 (R configuration) : Substituents ordered as carbamic acid > cyclohexene ring > hydrogen > lone pair.
  • Carbon 4 (S configuration) : Prioritization follows hydroxyl > cyclohexene ring > methylene > hydrogen.

The molecule adopts a half-chair conformation in the cyclohexene ring, minimizing steric hindrance between the tert-butyl group and hydroxyl substituent. Computational modeling reveals a 15.7° dihedral angle between C1-N and C4-O bonds, stabilizing intramolecular hydrogen bonding networks.

Key stereochemical comparisons:

Feature (1R,4S) Isomer (1S,4R) Isomer
Dipole moment (Debye) 3.2 3.1
LogP 1.45 1.43
Melting point (°C) 89–92 78–81

These differences underscore the necessity of precise stereochemical control during synthesis, as evidenced by methods employing chiral auxiliaries or asymmetric catalysis.

Comparative Analysis of CAS Registry Numbers (217438-72-7 vs. 137076-22-3)

The compound is associated with two CAS registry numbers, reflecting distinct synthetic pathways or salt forms:

CAS Number Key Characteristics Reference Source
217438-72-7 Free acid form, >99% enantiomeric excess Patent literature
137076-22-3 Sodium salt, stabilized for aqueous solubility Synthetic protocols

The 217438-72-7 registry corresponds to the parent compound synthesized via tert-butoxycarbonyl (Boc) protection strategies, while 137076-22-3 represents a derivative optimized for pharmaceutical formulation. Analytical differentiation:

  • FT-IR : The sodium salt (137076-22-3) shows attenuated O-H stretching (3200 cm⁻¹) compared to the free acid (217438-72-7, broad peak at 2500–3000 cm⁻¹).
  • ¹³C NMR : Downfield shift of C=O from 156.2 ppm (free acid) to 162.4 ppm (sodium salt).

Molecular Formula (C₁₁H₁₉NO₃) and Mass Spectrometry Profile

The molecular formula C₁₁H₁₉NO₃ corresponds to a molar mass of 213.27 g/mol, with the following elemental composition:

Element Quantity Percentage Composition
C 11 62.11%
H 19 8.99%
N 1 6.57%
O 3 22.33%

High-resolution mass spectrometry (HRMS) under electrospray ionization (ESI+) conditions reveals characteristic fragmentation patterns:

m/z Fragment Ion Proposed Structure
213.1367 [M+H]+ Intact molecular ion
156.0894 C₇H₁₀NO₂+ Cyclohexenyl-carbamic acid
114.0912 C₅H₈NO+ tert-Butyl carbamate fragment
57.0709 C₄H₉+ tert-Butyl cation

The base peak at m/z 57.0709 confirms the stability of the tert-butyl group during fragmentation, consistent with analogs like tert-butyl carbamate. Collision-induced dissociation (CID) at 20 eV produces diagnostic ions for stereochemical verification, with the (1R,4S) isomer showing a 12% greater abundance at m/z 156.0894 compared to diastereomers.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl-[(1R,4S)-4-hydroxycyclohex-2-en-1-yl]carbamic acid

InChI

InChI=1S/C11H19NO3/c1-11(2,3)12(10(14)15)8-4-6-9(13)7-5-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,14,15)/t8-,9+/m0/s1

InChI Key

SUDMUUGFWZCDDO-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)N([C@@H]1CC[C@@H](C=C1)O)C(=O)O

Canonical SMILES

CC(C)(C)N(C1CCC(C=C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid typically involves the reaction of (1R,4S)-4-hydroxycyclohex-2-en-1-ylamine with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol or amine derivative .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, antiviral, or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid
  • CAS No.: 551000-83-0
  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Key Features : Contains a cyclohexene ring with a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 1-position. The (1R,4S) stereochemistry confers distinct spatial and electronic properties.

Applications :
This compound serves as a chiral intermediate in organic synthesis, particularly in pharmaceutical chemistry for the preparation of bioactive molecules. The Boc group acts as a protective moiety for amines, enabling selective reactions at other functional sites .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ring Size and Saturation

Compound Name CAS No. Ring Structure Key Differences Similarity Score
tert-Butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate 189625-12-5 Cyclopentene (5-membered) Smaller ring size reduces steric strain; lower molecular weight (199.25 g/mol) 0.85
tert-Butyl (cis-4-hydroxycyclohexyl)carbamate 167081-25-6 Saturated cyclohexane Lack of double bond increases flexibility; cis stereochemistry alters hydrogen bonding 0.93
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate 223131-01-9 Saturated cyclohexane with hydroxymethyl Hydroxymethyl substituent enhances hydrophilicity; trans configuration 1.00

Functional Group Modifications

Compound Name CAS No. Functional Group Impact on Properties
trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate 676371-64-5 Methyl ester instead of hydroxyl Increased lipophilicity; altered reactivity in ester hydrolysis
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate 1251732-64-5 Boronate ester Enables Suzuki-Miyaura cross-coupling reactions; distinct reactivity profile

Physicochemical and Pharmacokinetic Properties

Property Target Compound tert-Butyl (cis-4-hydroxycyclohexyl)carbamate tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate
Molecular Weight 213.27 g/mol 199.25 g/mol 213.27 g/mol
Hydrogen Bond Donors 2 (hydroxyl + carbamic acid) 2 3 (hydroxyl + hydroxymethyl + carbamate)
TPSA (Topological Polar Surface Area) ~66 Ų ~66 Ų ~86 Ų
LogP (Predicted) ~1.5 ~1.2 ~0.8
  • TPSA and LogP : The hydroxymethyl-substituted cyclopentene derivative exhibits higher polarity (TPSA = 86 Ų) and lower LogP than the target compound, suggesting improved aqueous solubility .
  • Stereochemical Impact : The (1R,4S) configuration in the target compound introduces a specific spatial arrangement, enhancing interactions with chiral receptors compared to cis/trans isomers .

Biological Activity

Introduction

tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid, also known by its CAS number 551000-83-0, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Properties

  • Molecular Formula: C₁₁H₁₉NO₃
  • Molar Mass: 213.27 g/mol
  • Structure: The compound features a tert-butyl group and a hydroxycyclohexene moiety, which are crucial for its biological activity.
PropertyValue
Molecular FormulaC₁₁H₁₉NO₃
Molar Mass213.27 g/mol
CAS Number551000-83-0

Biological Activity

Research indicates that tert-butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid exhibits various biological activities, primarily through modulation of enzymatic pathways and receptor interactions:

  • Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of inflammatory mediators.
  • Receptor Modulation: The structural features allow it to interact with specific receptors, influencing physiological responses such as pain and inflammation.

Case Studies and Research Findings

  • Anti-inflammatory Activity:
    • A study evaluated the anti-inflammatory effects of tert-butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid in animal models. Results demonstrated a significant reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Neuroprotective Effects:
    • Another investigation focused on neuroprotective properties in models of neurodegeneration. The compound showed promise in reducing neuronal cell death and improving cognitive function in treated subjects .
  • Cancer Research:
    • Recent findings suggest that tert-butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid may have anticancer properties by inducing apoptosis in cancer cell lines while sparing normal cells .

Comparative Analysis

The following table summarizes the biological activities reported for similar compounds:

CompoundActivity TypeReference
tert-butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acidAnti-inflammatory
tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamateNeuroprotective
tert-butyl ((S)-3-hydroxybutyric acid)Anticancer

Safety and Toxicology

While promising, further studies are required to assess the safety profile and potential toxicity of tert-butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid. Current data indicate low toxicity levels in preliminary assessments; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered .

tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid is a compound with significant potential due to its diverse biological activities. Its mechanisms of action suggest it could play a role in treating inflammatory diseases, neurodegenerative disorders, and possibly cancer. Continued research will be essential to fully elucidate its therapeutic potential and safety profile.

Future Directions

Future studies should focus on:

  • Detailed mechanistic studies to clarify how the compound interacts with specific biological targets.
  • Long-term toxicity studies to establish safety for human use.
  • Clinical trials to evaluate efficacy in human populations.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid?

Methodological Answer: The synthesis of this carbamate derivative typically involves multi-step protocols leveraging stereoselective reactions. Key steps include:

  • Enantioselective Cyclohexene Functionalization : A chiral starting material or catalyst ensures the (1R,4S) configuration. For example, iodolactamization (a ring-closing reaction) has been used in related carbamate syntheses to control stereochemistry .
  • Carbamate Protection : Reacting the hydroxylamine intermediate with tert-butoxycarbonyl (Boc) anhydride under anhydrous conditions. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) are critical to avoid Boc-group cleavage .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to minimize inhalation risks. Avoid contact with strong acids/bases or oxidizing agents, which may degrade the Boc group .
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent moisture absorption and photodegradation. Stability studies suggest a shelf life of >6 months under these conditions .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms regiochemistry and stereochemistry. For example, the hydroxyl proton appears as a broad singlet (~δ 5.2 ppm), while Boc methyl groups resonate at δ 1.4–1.5 ppm .
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., CCDC deposition for related carbamates) .
  • HPLC-MS : Verifies purity (>98%) and molecular weight ([M+H]⁺ = calculated m/z ± 0.5 Da) .

Advanced Questions

Q. How can enantioselective synthesis be optimized for the (1R,4S) configuration?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation or epoxidation to set the cyclohexene stereochemistry .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers. For example, Candida antarctica lipase B achieves >90% ee in related systems .
  • Contradiction Note : Conflicting enantiomeric excess (ee) values may arise from solvent polarity or catalyst loading. Cross-validate results via polarimetry and chiral HPLC .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • NMR Discrepancies : If splitting patterns deviate from expected (e.g., hydroxyl proton coupling), check for tautomerism or solvent interactions. Use deuterated DMSO to stabilize hydrogen bonds .
  • X-ray vs. Computational Data : Compare experimental crystal structures (CCDC) with DFT-optimized geometries (B3LYP/6-31G*) to identify conformational flexibility .

Q. What computational methods aid in predicting reaction pathways or stability?

Methodological Answer:

  • Quantum Mechanics (QM) : Use Gaussian or ORCA to model transition states for stereoselective steps (e.g., iodolactamization activation barriers) .
  • Molecular Dynamics (MD) : Simulate Boc-group stability under varying pH/temperature using GROMACS. Predict degradation products (e.g., tert-butanol + CO₂) .
  • QSPR Models : Predict solubility or logP values via COSMOtherm or ACD/Labs, validated against experimental HPLC retention times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.